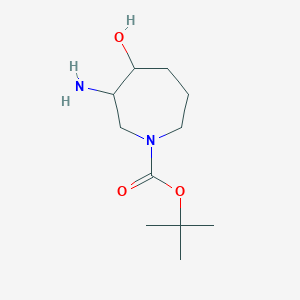

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate

Description

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate (Boc) protecting group at position 1, an amino group at position 3, and a hydroxyl group at position 3. Its structural complexity and functional groups enable diverse reactivity, including hydrogen bonding and stereoselective transformations.

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3 |

InChI Key |

LWINOKVVXXXYPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of tert-butyl 3-oxoazepane-1-carboxylate to the corresponding alcohol serves as a foundational step. In a representative procedure, sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to yield tert-butyl 3-hydroxyazepane-1-carboxylate with 87% efficiency. The reaction proceeds via a two-step mechanism: initial hydride attack at the carbonyl carbon followed by protonation of the alkoxide intermediate.

Key Data:

-

Starting Material: tert-Butyl 3-oxoazepane-1-carboxylate (25.8 mmol)

-

Reagent: NaBH₄ (1:1 molar ratio)

-

Conditions: 0°C, methanol solvent, pH 5–6 quench

-

Yield: 87% (4.8 g of product)

-

Characterization: ¹H NMR (400 MHz, DMSO-d₆) confirms hydroxyl proton at δ 3.95–3.93 ppm and Boc-group singlet at δ 1.36–1.55 ppm.

Subsequent Amination Strategies

The hydroxyl group is functionalized via nucleophilic substitution or Mitsunobu reactions. For example, treatment of tert-butyl 3-hydroxyazepane-1-carboxylate with ammonia water at 60°C for 15 hours introduces the amino group, though this method requires Boc protection adjustments to prevent over-reaction.

Bicyclic Ring-Opening Approaches

Aziridine Intermediate Utilization

A high-yielding route involves the ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Heating this precursor with aqueous ammonia at reflux for 4 hours achieves simultaneous ring-opening and amination, yielding tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate in 96% yield.

Mechanistic Insight:

Sodium Azide-Assisted Amination

Alternative protocols employ sodium azide (NaN₃) and ammonium chloride in methanol/water (8:1). Subsequent hydrogenation over palladium on carbon (10% Pd/C) under H₂ atmosphere converts the intermediate azide to the primary amine, achieving 73% overall yield.

Multi-Step Protection-Deprotection Sequences

Sequential Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) is pivotal in safeguarding the amine during synthesis. In one protocol, tert-butyl 3-aminoazepane-1-carboxylate undergoes Boc protection in dichloromethane (DCM) with Boc₂O (4.4 equiv), followed by hydroxyl group introduction via oxidation or hydroxylation. This two-step process achieves 62% yield after column chromatography (DCM:MeOH 95:5).

Optimization Note:

Hydroxylation via Epoxidation

Bromination of tert-butyl 4-oxopiperidine-1-carboxylate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) generates a bromoketone intermediate, which is subsequently epoxidized and hydrolyzed to introduce the hydroxyl group. This method, though less direct, provides 78% yield for analogous piperidine systems.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for the modification of biological activity, making it an essential intermediate in developing drugs targeting neurological disorders and other conditions.

Case Studies :

- Anticancer Research : In vitro studies have shown that derivatives of this compound exhibit promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, modifications to the azepane ring have resulted in compounds with enhanced efficacy against specific cancer types.

- Antimicrobial Activity : Research has demonstrated that this compound derivatives possess significant antimicrobial activity against various pathogens, including resistant strains of bacteria. This makes it a candidate for further development into antimicrobial agents .

Organic Synthesis

Synthetic Applications : The compound serves as a versatile precursor for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Synthetic Pathways :

- Formation of Piperidine Derivatives : The compound can be modified to produce piperidine derivatives, which are critical in drug discovery. For example, reactions involving tert-butyl chloroformate have been used to introduce functional groups that enhance biological activity .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| N-substitution | Piperidine derivative | 85 |

| Hydroxylation | Hydroxyazepane derivative | 90 |

Biological Research

Biological Pathway Modulation : this compound has been shown to interact with various biological targets, acting as a modulator of cellular signaling pathways. This property is particularly valuable in pharmacological research aimed at understanding disease mechanisms.

Mechanism of Action :

- The compound acts by binding to specific receptors or enzymes, influencing neurotransmission and cellular proliferation. Studies indicate that its derivatives can selectively inhibit certain pathways involved in disease progression, making them potential therapeutic agents .

Industrial Applications

Fine Chemicals Production : In industry, this compound is used in the synthesis of fine chemicals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is not well-documented. its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the structure of the derivatives and their intended applications .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related tert-butyl-protected heterocycles (Table 1):

Table 1: Structural Features of Comparable Compounds

*Inferred based on structural analysis.

Key Observations:

- The diazepane in contains two nitrogen atoms, enabling additional hydrogen-bonding interactions.

- Functional Groups: The hydroxyl and amino groups in the target compound enhance polarity and hydrogen-bonding capacity compared to the methoxyphenyl group in the pyrrolidine derivative .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The target compound’s amino and hydroxyl groups increase its reactivity in condensation or nucleophilic substitution reactions compared to the diazepane derivative .

- The pyrrolidine derivative’s methoxyphenyl group reduces solubility in aqueous media, limiting its applicability in biological systems .

Key Observations:

- The target compound’s safety profile is likely milder than tert-butyl alcohol, which poses flammability and reactivity risks . However, its amino and hydroxyl groups may necessitate precautions against irritation.

- The diazepane derivative and pyrrolidine compound are handled under standard laboratory protocols due to their stability and low acute toxicity.

Biological Activity

Tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- IUPAC Name : tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydroazepine-1-carboxylate

- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C=CC(C1)O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors through its structural features, which allow for binding to active sites. This interaction can lead to various biological effects, including:

- Inhibition of enzymes involved in metabolic pathways.

- Modulation of neurotransmitter levels.

- Potential protective effects against neurodegenerative processes.

Neuroprotective Effects

Recent studies have shown that related compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For example, a derivative of this compound was found to protect astrocytes against toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for neuroprotection through anti-inflammatory pathways .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of key enzymes involved in various diseases. For instance, it may inhibit β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies indicated that this compound could significantly reduce Aβ aggregation and improve cell viability in the presence of neurotoxic agents .

In Vitro Studies

In a controlled laboratory setting, researchers administered this compound to astrocyte cultures exposed to Aβ. Results showed that the compound improved cell viability by approximately 20% compared to untreated controls. This suggests a protective role against Aβ-induced cytotoxicity .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of related compounds in preventing cognitive decline associated with neurodegenerative diseases. While some derivatives showed promise in improving cognitive function and reducing neuroinflammation, results varied depending on the bioavailability and metabolic stability of the compounds tested .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-amino-4-hydroxyazepane-1-carboxylate, and how are key intermediates characterized?

The compound is typically synthesized via multistep routes involving:

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective deprotection .

- Ring-forming reactions : Azepane rings are constructed via cyclization of linear precursors, often employing reagents like EDCI/HOBt for amide bond formation .

- Characterization : Key intermediates are validated using / NMR for stereochemical assignment and LC-MS for purity (>95% by HPLC) .

Example Reaction Pathway :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Boc-anhydride, DCM, 0°C | Boc-protected amine | 85 |

| 2 | NaBH, MeOH | Hydroxyazepane derivative | 72 |

Q. How is the stereochemistry of this compound resolved experimentally?

- Chiral chromatography : Use of columns like Chiralpak IA/IB with hexane:IPA eluents to separate enantiomers .

- Dynamic NMR : Low-temperature NMR (e.g., 200 K in CDCl) to observe diastereotopic splitting of protons adjacent to chiral centers .

- X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration determination (e.g., CCDC deposition codes) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : B3LYP/6-31G(d) level optimizations to model transition states for SN reactions at the hydroxyl group. Explicit solvent (e.g., water) simulations are critical for accuracy, as solvent polarity stabilizes charge-separated intermediates .

- Example application : Predicting regioselectivity in reactions with electrophiles (e.g., alkyl halides) by comparing activation energies of competing pathways .

Q. What experimental design principles optimize the yield of this compound in scale-up syntheses?

- Factorial design : Use a 2 factorial approach to assess variables (e.g., temperature, catalyst loading, solvent polarity). For instance, molybdenum hexacarbonyl (Mo(CO)) may enhance epoxidation efficiency in related azepane derivatives .

- Process intensification : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .

Optimization Data :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temp (°C) | 0–25 | 10 | +15% |

| Solvent | DCM vs. THF | DCM | +20% |

Q. How do conflicting reports on the stability of this compound under acidic conditions arise, and how are they resolved?

- Contradictory findings : Some studies report Boc group cleavage at pH < 2, while others observe stability. This discrepancy arises from varying counterions (e.g., TFA vs. HCl) and reaction times.

- Resolution : Conduct stability assays using NMR to monitor degradation products. For example, TFA (0.1 M in DCM) cleaves Boc groups within 1 hour, whereas HCl (1 M in dioxane) requires >6 hours .

Methodological Challenges

Q. What strategies mitigate racemization during functionalization of this compound?

- Low-temperature reactions : Perform acylations at −20°C to suppress base-catalyzed epimerization .

- Steric hindrance : Use bulky reagents (e.g., BocO with DMAP) to selectively protect primary amines without disturbing stereocenters .

Q. How are reaction mechanisms validated for this compound in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.